1-Benzyl-3-oxopiperidine-4-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-3-oxopiperidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-8-12-6-7-15(10-13(12)16)9-11-4-2-1-3-5-11/h1-5,12H,6-7,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUIIDRINYZIIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)C1C#N)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Benzyl 3 Oxopiperidine 4 Carbonitrile and Its Core Scaffolds
Retrosynthetic Analysis of the 1-Benzyl-3-oxopiperidine-4-carbonitrile Core
Retrosynthetic analysis of this compound suggests several viable synthetic pathways. A primary disconnection involves the removal of the carbonitrile group, leading to the precursor 1-benzyl-3-oxopiperidinone. This simplifies the target to the fundamental N-benzylated piperidone core.
Further deconstruction of the 1-benzyl-3-oxopiperidinone scaffold can proceed via several routes. One common approach is an intramolecular disconnection, such as breaking the C2-C3 bond, which points towards a Dieckmann condensation of a linear diester precursor. wikipedia.orgsynarchive.com Another strategy involves disconnecting the N1-C2 and C3-C4 bonds, suggesting a Michael-type addition cyclization. ntu.edu.sg Alternatively, breaking the ring at the nitrogen atom and a C-C bond points towards cyclization strategies involving alkylation or acylation of a linear amino-precursor.
An alternative retrosynthetic route involves the initial disconnection of the N-benzyl group, yielding 3-oxopiperidine-4-carbonitrile. This approach would necessitate a final N-benzylation step. However, the core challenge remains the construction of the functionalized piperidine (B6355638) ring.
Core Synthetic Routes to the Piperidine-Oxopiperidine Framework
The piperidine scaffold is a ubiquitous feature in many natural alkaloids and pharmaceutical compounds. taylorfrancis.comresearchgate.net Consequently, numerous synthetic methods have been developed for its construction.
Dieckmann Condensation: This intramolecular base-catalyzed condensation of a diester is a powerful method for forming cyclic β-keto esters. wikipedia.orgyoutube.comorganic-chemistry.org For the synthesis of the 3-oxopiperidinone core, a 1,6-diester containing a nitrogen atom in the chain is required. The reaction proceeds via the formation of an enolate which then attacks the second ester group, leading to a five or six-membered ring after cyclization and protonation. wikipedia.orgyoutube.com This method is highly effective for forming 5- and 6-membered rings. wikipedia.orgorganic-chemistry.org For example, the cyclization of 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate using a base like sodium tert-butoxide yields ethyl N-benzyl-3-oxopiperidine-4-carboxylate. google.com
Michael Addition: The aza-Michael addition involves the conjugate addition of a nitrogen nucleophile to an electron-poor alkene or alkyne. ntu.edu.sg This reaction can be employed intramolecularly to form heterocyclic rings like piperidines. ntu.edu.sgacs.orgnih.gov The process can be a key step in elegant syntheses of piperidine derivatives. ntu.edu.sg For instance, a primary amine can be added to two moles of an α,β-unsaturated ester, followed by cyclization to form the piperidone ring. dtic.mil
| Condensation-Cyclization Method | Description | Key Intermediates |
| Dieckmann Condensation | Intramolecular base-catalyzed reaction of a diester to form a cyclic β-keto ester. wikipedia.orgsynarchive.com | Diester, Enolate, Cyclic β-keto ester |
| Aza-Michael Addition | Intramolecular conjugate addition of a nitrogen nucleophile to an activated alkene or alkyne to form a heterocyclic ring. ntu.edu.sg | Amino-tethered Michael acceptor |
Intramolecular cyclization via N-alkylation is a direct method for forming the piperidine ring. This typically involves a primary or secondary amine and a leaving group, such as a halide, at the appropriate position in the same molecule. For example, heating an alkyl γ-iodoacrylate with benzylamine can lead to a Michael addition followed by an intramolecular nucleophilic displacement to form the piperidine ring. dtic.mil The regioselective alkylation at the 3-position of the piperidine ring can also be achieved by first converting piperidine to an enamine, which can then be alkylated. odu.edu
Acylation reactions are also employed in piperidine synthesis. For instance, 4-phenyl pyridine can be treated with an acid anhydride (e.g., acetic anhydride) in the presence of indium powder to produce 1,4-diacyl-4-phenyl-1,4-dihydropyridine, which can be subsequently hydrolyzed and reduced to a 4-acyl-4-phenyl piperidine. google.com
Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to form a complex product. taylorfrancis.comscispace.com These reactions are advantageous due to their operational simplicity, shorter reaction times, and atom economy. scispace.com The synthesis of highly functionalized piperidines can be achieved through one-pot MCRs, often catalyzed by acids, bases, or even enzymes. taylorfrancis.comscispace.comresearchgate.netrsc.org A common MCR for piperidine synthesis involves the condensation of aldehydes, amines, and β-ketoesters. scispace.com For example, a pseudo five-component reaction of aromatic aldehydes, anilines, and alkyl acetoacetates can afford substituted piperidines. researchgate.net
Ring-closing metathesis (RCM) has become a prominent method for the synthesis of carbo- and heterocyclic compounds. semanticscholar.org This reaction, often catalyzed by stable and functional-group-tolerant ruthenium-based catalysts, involves the intramolecular cyclization of a diene. semanticscholar.orgrsc.org RCM of dialkenyl amines, amides, or carbamates provides an efficient route to six-membered nitrogen heterocycles, which are precursors to various natural products. acs.orgsemanticscholar.org For instance, a diene intermediate derived from a protected amino acid can undergo RCM to form the piperidine ring. acs.org
Strategies for Introducing the Carbonitrile Moiety
The carbonitrile (or cyano) group is a versatile functional group in organic synthesis. wikipedia.orgebsco.com It is an electrophilic moiety due to the polarization of the C≡N triple bond, making the carbon atom susceptible to nucleophilic attack. nih.govlibretexts.orgchemistrysteps.com
Several methods exist for the introduction of a nitrile group onto a molecule. A common method is the nucleophilic substitution of an alkyl halide with a cyanide salt. chemistrysteps.com For the synthesis of this compound, this would require a suitable leaving group at the 4-position of the pre-formed piperidone ring.
Another approach is the cyanation of a carbonyl group. Aldehydes and ketones can be converted to cyanohydrins by reaction with hydrogen cyanide or other cyanide sources. chemistrysteps.com Subsequent dehydration or other transformations would be necessary to arrive at the target α-cyano ketone structure.
Transition-metal-catalyzed cyanation reactions have also been developed. Palladium-catalyzed cyanation of aryl halides with cyanide sources like potassium ferrocyanide or sodium cyanide provides an effective route to aryl nitriles and tolerates many functional groups. organic-chemistry.orggoogle.com While not directly applicable to the aliphatic piperidine ring, these methods illustrate modern approaches to C-CN bond formation. A nickel-catalyzed reductive cyanation of organic chlorides using CO2/NH3 has also been reported as a cyanide-free method. nih.gov
For the specific target molecule, a likely route involves the reaction of 1-benzyl-3-oxopiperidinone with a cyanating agent. This could proceed via the formation of an enolate or enamine at the 3,4-position, which then reacts with an electrophilic cyanide source. Alternatively, a Michael addition of a cyanide nucleophile to an α,β-unsaturated ketone precursor could establish the desired functionality. For example, 4-cyanopiperidones can be prepared by the Michael addition of cyanoacetates to cinnamates, followed by hydrogenation and cyclization. youtube.com
| Method for Introducing Nitrile | Description | Reagents |
| Nucleophilic Substitution | Displacement of a leaving group by a cyanide salt. chemistrysteps.com | Alkyl halide, NaCN or KCN |
| Cyanohydrin Formation | Addition of cyanide to a carbonyl group. chemistrysteps.com | Aldehyde/Ketone, HCN/TMSCN |
| Michael Addition | Conjugate addition of a cyanide nucleophile to an α,β-unsaturated system. youtube.com | α,β-unsaturated ester/ketone, cyanoacetate |
| Metal-Catalyzed Cyanation | Cross-coupling of an organic halide with a cyanide source. organic-chemistry.orggoogle.com | Aryl/Alkyl halide, Pd or Ni catalyst, Cyanide source |
Stereoselective Synthesis of Piperidine Derivatives
The creation of specific stereoisomers of piperidine derivatives is paramount in medicinal chemistry, as different enantiomers and diastereomers can exhibit vastly different biological activities. A variety of stereoselective strategies have been developed to control the three-dimensional arrangement of atoms in the piperidine ring.
One notable approach involves the enantioselective synthesis of 2-substituted piperidines starting from a phenylglycinol-derived δ-lactam. This method has been successfully applied to the synthesis of various piperidine alkaloids, demonstrating its utility in creating chiral piperidine structures. nih.gov Another strategy focuses on the enantioselective cyanidation of fluorinated amines using a chiral copper(II) catalyst, followed by cyclization to yield chiral piperidines. nih.gov This method was instrumental in the asymmetric synthesis of the anticancer drug, Niraparib. nih.gov
Furthermore, stereoselective synthesis of amine-substituted piperidines can be achieved through the 1,2-diamination of aldehydes, which involves an initial alpha-amination followed by reductive amination and cyclization. nih.gov Researchers have also explored the use of chiral auxiliaries to induce stereoselectivity. For instance, the synthesis of trans-3-amino-1-benzylpiperidin-4-ols has been accomplished through the regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine using diisobutylaluminum amides.
A related structural analog, 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride, has been synthesized by reacting N,N-bis(2-chloroethyl)benzylamine with phenylacetonitrile in a toluene solution with aqueous sodium hydroxide (B78521) and a phase-transfer catalyst. prepchem.com This reaction yielded the target compound at 70% after heating at 85°C for four hours. prepchem.com
Table 1: Examples of Stereoselective Synthesis of Piperidine Derivatives
| Starting Material | Reagents/Catalyst | Product | Yield | Stereoselectivity | Reference |
| Phenylglycinol-derived δ-lactam | Various | 2-Alkylpiperidines | Not Specified | Enantioselective | nih.gov |
| Fluorinated amines | Chiral Copper(II) catalyst, DIBAL-H | Chiral Piperidines | Not Specified | Enantioselective | nih.gov |
| Aldehydes | Dibenzyl azodicarboxylate (DBAD) | Amine-substituted piperidines | Not Specified | Stereoselective | nih.gov |
| N,N-bis(2-chloroethyl)benzylamine | Phenylacetonitrile, NaOH, Tetra-n-butylammonium hydrogen sulfate | 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride | 70% | Not Applicable | prepchem.com |
Catalytic Systems and Reaction Optimization in Piperidine Synthesis
The efficiency and selectivity of piperidine synthesis are heavily reliant on the catalytic system employed and the optimization of reaction parameters such as solvent, temperature, and catalyst loading. Various catalytic systems have been investigated to promote the formation of the piperidine ring with high yields and selectivity.
Iodine-catalyzed Csp³–H amination under visible light represents a method for selective piperidine formation. acs.org This reaction proceeds through two catalytic cycles involving a radical C–H functionalization and an iodine-catalyzed C–N bond formation. acs.org Optimization of this system revealed that molecular iodine is a suitable catalyst, and the reaction conditions can be tuned to favor piperidine formation over the often-preferred pyrrolidine synthesis. acs.org
Transition metal catalysis is also a cornerstone of piperidine synthesis. Gold(I) complexes have been used to catalyze the oxidative amination of non-activated alkenes, leading to substituted piperidines. nih.gov In a different approach, a palladium catalyst with a novel pyridine-oxazoline ligand was developed for the enantioselective version of this reaction. nih.gov
The choice of solvent and catalyst is critical for reaction outcomes. For instance, in a four-component reaction to synthesize polyfunctionalized 1,4-dihydropyridines, piperidine was found to be the most efficient organo-base catalyst when ethanol was used as the solvent. researchgate.net This system provided good yields under mild reaction conditions with shorter reaction times and straightforward product isolation. researchgate.net
In the synthesis of piperidine and pyrrolidine derivatives via electroreductive cyclization, the choice of base was found to be crucial in suppressing the formation of byproducts. beilstein-journals.org Among the bases tested, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) was effective in promoting the desired cyclization. beilstein-journals.org Furthermore, conducting the reaction in an electrochemical flow microreactor significantly improved the yield compared to a batch reactor. beilstein-journals.org
The synthesis of piperidines from furfural has been achieved using a surface single-atom alloy Ru₁CoNP catalyst. nih.gov The ratio of cobalt to ruthenium and the use of hydroxyapatite (HAP) as a support were critical factors. nih.gov A Co/Ru ratio of ≥ 10/1 led to the selective formation of piperidine, with a yield of 93% achieved at a 40/1 ratio. nih.gov Other supports like Al₂O₃, MgO, TiO₂, and ZrO₂ were less effective, highlighting the specific role of the CoRu alloy on HAP. nih.gov
Table 2: Optimization of Catalytic Systems in Piperidine Synthesis
| Reaction Type | Catalyst | Support/Ligand | Solvent | Temperature | Key Findings | Reference |
| Csp³–H Amination | Molecular Iodine | - | Various | Visible Light | Selective piperidine formation | acs.org |
| Oxidative Amination | Gold(I) complex | - | Not Specified | Not Specified | Synthesis of substituted piperidines | nih.gov |
| Oxidative Amination | Palladium catalyst | Pyridine-oxazoline ligand | Not Specified | Not Specified | Enantioselective synthesis | nih.gov |
| Four-component reaction | Piperidine | - | Ethanol | Ambient | High efficiency and mild conditions | researchgate.net |
| Electroreductive Cyclization | - | - | THF | Not Specified | DBU suppresses byproducts; flow reactor improves yield | beilstein-journals.org |
| Reductive Amination of Furfural | Ru₁CoNP | HAP | p-xylene | 180 °C | High selectivity for piperidine at optimal Co/Ru ratio | nih.gov |
Chemical Reactivity and Mechanistic Investigations of 1 Benzyl 3 Oxopiperidine 4 Carbonitrile
Reactivity of the Oxo (Carbonyl) Group
The ketone functionality at the C3 position of the piperidine (B6355638) ring is a primary site for chemical transformations, readily undergoing nucleophilic addition and reduction reactions.
Nucleophilic Addition Reactions
The electrophilic nature of the carbonyl carbon in 1-Benzyl-3-oxopiperidine-4-carbonitrile makes it susceptible to attack by a variety of nucleophiles. Organometallic reagents, such as Grignard and organolithium reagents, are potent carbon nucleophiles that can add to the carbonyl group, leading to the formation of tertiary alcohols. chemistrysteps.commasterorganicchemistry.com For instance, the reaction with a Grignard reagent (R-MgX) would proceed via the formation of a magnesium alkoxide intermediate, which upon acidic workup, yields the corresponding tertiary alcohol. The general mechanism involves the nucleophilic attack of the R group from the Grignard reagent on the carbonyl carbon. masterorganicchemistry.comlibretexts.org
The presence of the adjacent cyano group can influence the reactivity of the carbonyl group. In cyclic β-keto nitriles, the stereochemical outcome of nucleophilic additions can be complex and is influenced by the ring conformation and the nature of the nucleophile and reaction conditions. nih.gov
Table 1: Examples of Nucleophilic Addition to Ketones
| Nucleophile | Reagent Example | Product Type |
| Carbon Nucleophile | Grignard Reagent (e.g., CH₃MgBr) | Tertiary Alcohol |
| Carbon Nucleophile | Organolithium Reagent (e.g., n-BuLi) | Tertiary Alcohol |
This table provides a general overview of expected products based on the reactivity of the ketone functional group.
Reduction Reactions to Hydroxyl Derivatives
The carbonyl group of this compound can be readily reduced to a secondary alcohol, yielding 1-benzyl-3-hydroxypiperidine-4-carbonitrile. This transformation is typically achieved using hydride-based reducing agents.
Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of ketones to alcohols. The reaction proceeds via the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide intermediate, typically by the solvent (e.g., methanol (B129727) or ethanol), affords the hydroxyl derivative. Due to the generally lower reactivity of nitriles towards NaBH₄ under standard conditions, this method can offer a degree of chemoselectivity, favoring the reduction of the ketone. google.com
More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also effect this transformation. However, LiAlH₄ is less chemoselective and can also reduce the nitrile group to a primary amine. organic-chemistry.org Therefore, the choice of reducing agent is critical to achieving the desired outcome. Stereoselective reductions of β-keto nitriles have been explored using biocatalysts, which can provide high levels of diastereoselectivity and enantioselectivity. researchgate.netgeorgiasouthern.eduhw.ac.uk
Table 2: Reduction of the Carbonyl Group
| Reducing Agent | Product | Potential Side Reactions |
| Sodium Borohydride (NaBH₄) | 1-Benzyl-3-hydroxypiperidine-4-carbonitrile | Minimal under controlled conditions |
| Lithium Aluminum Hydride (LiAlH₄) | 1-Benzyl-3-hydroxypiperidine-4-aminomethyl | Reduction of the nitrile group |
This table illustrates the expected products and potential side reactions based on the choice of reducing agent.
Reactivity of the Carbonitrile Group
The carbonitrile (cyano) group is another key reactive center in this compound, susceptible to hydrolysis and nucleophilic attack at the electrophilic nitrile carbon.
Hydrolysis and Related Conversions
The hydrolysis of the nitrile group can lead to the formation of either a carboxylic acid or an amide, depending on the reaction conditions. lumenlearning.comorganicchemistrytutor.com This transformation is a valuable synthetic tool for converting the cyano group into other important functionalities.
Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the nitrile carbon, facilitating the attack of a weak nucleophile like water. libretexts.orgjove.comaklectures.com The initial product is an imidic acid, which then tautomerizes to an amide. Further hydrolysis of the amide under more vigorous acidic conditions yields the corresponding carboxylic acid, 1-benzyl-3-oxopiperidine-4-carboxylic acid, and an ammonium (B1175870) ion. chemistrysteps.comyoutube.com
In basic media, a strong nucleophile such as a hydroxide (B78521) ion directly attacks the nitrile carbon. jove.comopenstax.org The resulting intermediate is protonated by water to form an imidic acid, which rearranges to an amide. Similar to the acidic pathway, the amide can be further hydrolyzed under harsher basic conditions to the carboxylate salt, which upon acidification, gives the carboxylic acid. commonorganicchemistry.com The hydrolysis of the amide is often the rate-limiting step. chemistrysteps.com
Table 3: Hydrolysis of the Carbonitrile Group
| Conditions | Intermediate Product | Final Product |
| Acidic (e.g., H₂SO₄, H₂O, heat) | Amide | Carboxylic Acid |
| Basic (e.g., NaOH, H₂O, heat) | Amide | Carboxylate Salt (then Carboxylic Acid upon acidification) |
This table summarizes the products of nitrile hydrolysis under different conditions.
Nucleophilic Attack at the Nitrile Carbon
The electrophilic carbon atom of the nitrile group can be attacked by strong nucleophiles, such as Grignard reagents and organolithium compounds. chemistrysteps.comlibretexts.org This reaction provides a route to the synthesis of ketones. The addition of a Grignard reagent (R-MgX) to the nitrile forms an imine anion intermediate. masterorganicchemistry.compearson.com This intermediate is stable until an aqueous workup is performed, during which it is hydrolyzed to a ketone. libretexts.org This reaction is generally slower than the addition to a carbonyl group. nih.gov
Ring Transformations and Rearrangements of the Piperidine Core
The piperidine core, particularly when functionalized with a ketone, can undergo various ring transformations and rearrangements, leading to different heterocyclic systems. These reactions often involve the cleavage of one or more bonds within the ring, followed by the formation of new bonds to create a larger or different ring system.
One potential transformation for a 3-oxopiperidine derivative is a ring expansion reaction. For example, the corresponding oxime, formed by reacting the ketone with hydroxylamine, could undergo a Beckmann rearrangement under acidic conditions to yield a seven-membered ring lactam (azepan-4-one derivative). Ring expansion of heterocyclic ketoximes has been investigated using various aluminum reductants. nih.gov Similarly, reaction of the ketone with hydrazoic acid (HN₃) in the presence of a strong acid could initiate a Schmidt reaction, also leading to a ring-expanded lactam.
Another strategy for modifying the piperidine core involves ring-expansion of a related, smaller ring system. For instance, optically active 3-substituted 1-benzylpiperidines have been prepared through the ring expansion of a 1-benzyl-2-(methylsulfonyloxymethyl)pyrrolidine with various nucleophiles. rsc.org While this is a synthetic route to piperidines rather than a transformation of a pre-existing one, it highlights the mechanistic possibility of ring expansion in related systems. More advanced methods, such as rhodium carbenoid-induced ring expansions, have been used to convert isoxazoles into highly substituted pyridines, demonstrating the potential for complex rearrangements in heterocyclic chemistry. nih.gov
Detailed Reaction Mechanism Elucidation for Piperidine Derivatives
The synthesis of the this compound core structure is a classic example of intramolecular cyclization. The most relevant mechanistic pathways for forming such β-keto nitrile or β-keto ester systems are the Dieckmann condensation and the Thorpe-Ziegler reaction.
The Dieckmann condensation is the intramolecular cyclization of a diester to form a β-keto ester, which is a close analog and precursor to the target β-keto nitrile. wikipedia.org The mechanism proceeds as follows:
Enolate Formation: A strong base, such as sodium ethoxide, removes an acidic α-proton from one of the ester groups of the acyclic precursor, 4-[benzyl(ethoxycarbonylmethyl)amino]butyric acid ethyl ester, to form a resonance-stabilized enolate. libretexts.orgtandfonline.com
Intramolecular Nucleophilic Attack: The nucleophilic α-carbon of the enolate attacks the electrophilic carbonyl carbon of the other ester group in a 5-exo-trig cyclization. libretexts.org This ring-closing step is the rate-determining step. tandfonline.com
Loss of Leaving Group: The resulting cyclic tetrahedral intermediate collapses, expelling the ethoxide leaving group to form the cyclic β-keto ester. youtube.com
Deprotonation/Protonation: The resulting β-keto ester has a highly acidic proton between the two carbonyl groups. This proton is readily removed by the ethoxide base. This step is thermodynamically favorable and drives the reaction to completion. A final acidic workup is required to protonate the enolate and yield the neutral β-keto ester product. wikipedia.orgyoutube.com
A closely related pathway is the Thorpe-Ziegler reaction , which is the intramolecular version of the Thorpe reaction. This reaction uses a dinitrile as the starting material to produce a cyclic enaminonitrile, which upon acidic hydrolysis yields the final cyclic ketone. wikipedia.orgyoutube.com The mechanism involves the base-catalyzed deprotonation of an α-carbon to a nitrile, followed by intramolecular attack on the second nitrile group to form a cyclic imine, which tautomerizes to the more stable enamine. wikipedia.org
Modern mechanistic investigations often employ a combination of experimental studies and computational methods, such as Density Functional Theory (DFT) calculations. For example, mechanistic studies on the copper-catalyzed intramolecular C-H amination to form piperidines have elucidated the catalytic cycle, identified key intermediates (like Cu-F species), and explained the role of ligands and substrates through DFT, providing a deep understanding of the reaction pathway at a molecular level. acs.orgresearchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the carbon-hydrogen framework.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information regarding the number and types of protons and carbons, respectively, present in the molecule. The chemical shifts are influenced by the electronic environment of each nucleus, allowing for the assignment of specific atoms within the molecular structure.
The ¹H NMR spectrum of 1-Benzyl-3-oxopiperidine-4-carbonitrile is expected to exhibit distinct signals corresponding to the protons of the benzyl (B1604629) group and the piperidine (B6355638) ring. The aromatic protons of the benzyl group typically appear in the downfield region, around 7.2-7.4 ppm. The benzylic protons (CH₂) attached to the nitrogen atom are expected to resonate as a singlet at approximately 3.6 ppm. The protons on the piperidine ring would display more complex splitting patterns due to spin-spin coupling. The methine proton at the C4 position, being adjacent to the electron-withdrawing cyano and keto groups, is anticipated to be shifted downfield.
The ¹³C NMR spectrum provides complementary information, with characteristic chemical shifts for the carbonyl carbon, the nitrile carbon, the aromatic carbons of the benzyl group, and the aliphatic carbons of the piperidine ring. The carbonyl carbon (C=O) at the C3 position is expected to have a chemical shift in the range of 200-210 ppm, a characteristic region for ketones. The carbon of the cyano group (C≡N) typically appears around 115-120 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Benzylic CH₂ | 3.6 (s, 2H) | 60-65 |
| Aromatic CH (ortho, meta, para) | 7.2-7.4 (m, 5H) | 127-130 |
| Aromatic C (quaternary) | - | 135-140 |
| Piperidine C2-H₂ | 3.4-3.6 (m, 2H) | 55-60 |
| Piperidine C3=O | - | 200-210 |
| Piperidine C4-H | 3.8-4.0 (m, 1H) | 40-45 |
| Piperidine C5-H₂ | 2.5-2.7 (m, 2H) | 30-35 |
| Piperidine C6-H₂ | 2.8-3.0 (m, 2H) | 50-55 |
| Cyano C≡N | - | 115-120 |
Note: The predicted chemical shifts are based on typical values for similar functional groups and structural motifs. Actual experimental values may vary.
Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment would reveal the correlations between protons that are coupled to each other, typically over two or three bonds. For instance, COSY would show correlations between the protons on adjacent carbons in the piperidine ring (e.g., H4 with H5 protons, and H5 with H6 protons).
HSQC (Heteronuclear Single Quantum Coherence): HSQC spectroscopy is used to identify which protons are directly attached to which carbon atoms. This would allow for the unambiguous assignment of the proton and carbon signals of the piperidine ring and the benzylic CH₂ group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connectivity across quaternary carbons and heteroatoms. For example, HMBC would show a correlation from the benzylic protons to the quaternary aromatic carbon and the C2 and C6 carbons of the piperidine ring. It would also show correlations from the H4 proton to the carbonyl carbon (C3) and the nitrile carbon.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons. For this compound, NOESY or ROESY could be used to confirm the stereochemistry of the piperidine ring and the orientation of the benzyl group relative to the ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
HRMS provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula of the compound. For this compound (C₁₄H₁₄N₂O), the expected exact mass can be calculated.
Table 2: Predicted HRMS Data for this compound
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₁₄H₁₅N₂O⁺ | 227.1184 |
| [M+Na]⁺ | C₁₄H₁₄N₂ONa⁺ | 249.1004 |
In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides valuable information about the structure of the molecule. For this compound, some of the expected key fragmentation pathways would include:
Loss of the benzyl group: A common fragmentation for N-benzyl compounds is the cleavage of the C-N bond, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91.
Fragmentation of the piperidine ring: The piperidine ring can undergo various ring-opening and cleavage reactions, leading to a series of characteristic fragment ions.
Loss of small neutral molecules: Fragments corresponding to the loss of CO (28 Da) from the ketone or HCN (27 Da) from the nitrile group might also be observed.
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. Specific functional groups have characteristic absorption or scattering frequencies, making these techniques useful for functional group identification.
For this compound, the key functional groups that would give rise to strong and characteristic signals are the ketone (C=O) and the nitrile (C≡N).
IR Spectroscopy: The IR spectrum is expected to show a strong absorption band for the C=O stretch of the ketone, typically in the region of 1710-1730 cm⁻¹. The C≡N stretch of the nitrile group would appear as a sharp, medium-intensity band around 2240-2260 cm⁻¹. Other notable bands would include C-H stretching vibrations for the aromatic and aliphatic parts of the molecule (around 2800-3100 cm⁻¹) and C=C stretching vibrations for the aromatic ring (around 1450-1600 cm⁻¹).
Raman Spectroscopy: In the Raman spectrum, the C≡N stretch is also expected to be a prominent feature. The symmetric breathing mode of the aromatic ring often gives a strong Raman signal. The C=O stretch is typically weaker in the Raman spectrum compared to the IR spectrum.
Table 3: Predicted Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Nitrile (C≡N) | Stretch | 2240-2260 (sharp, medium) | 2240-2260 (strong) |
| Ketone (C=O) | Stretch | 1710-1730 (strong) | 1710-1730 (weak to medium) |
| Aromatic C-H | Stretch | 3000-3100 (medium) | 3000-3100 (strong) |
| Aliphatic C-H | Stretch | 2850-2960 (medium to strong) | 2850-2960 (medium to strong) |
| Aromatic C=C | Stretch | 1450-1600 (variable) | 1450-1600 (strong) |
X-ray Crystallography of Related Piperidine Scaffolds
While the specific single-crystal X-ray diffraction data for this compound is not extensively detailed in publicly accessible literature, a comprehensive understanding of its likely solid-state conformation and crystal packing can be derived from the analysis of structurally related N-benzylpiperidine and other substituted piperidine scaffolds. X-ray crystallography provides definitive proof of molecular structure, including bond lengths, bond angles, and the three-dimensional arrangement of atoms, offering invaluable insights into the conformational preferences of the piperidine ring.
Research into various piperidine derivatives consistently shows that the six-membered ring predominantly adopts a chair conformation, as this arrangement minimizes torsional and steric strain. nih.govresearchgate.net However, the substitution pattern and the nature of the substituents can lead to conformational flexibility, with other forms, such as twist-boat conformations, being observed. researchgate.netnih.gov The study of N-acylpiperidines, for instance, has revealed that while the chair conformation is most common, a notable percentage (around 12-23%) may adopt a twist-boat conformation, which can be stabilized by interactions within a protein binding site. nih.gov
Detailed crystallographic studies on related compounds provide specific parameters that illuminate the structural nuances of the piperidine core. For example, the analysis of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate revealed a chair conformation for the piperidine ring, with the ethyl ester group situated in a sterically favorable equatorial position. nih.gov In another study, the N-substituted piperidine derivative, phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone, exhibited positional disorder in its crystal structure, with the piperidine ring adopting a dual conformation of both chair and twisted boat forms. researchgate.net This highlights the dynamic nature of the piperidine scaffold.
The packing of these molecules in the crystal lattice is governed by a network of intermolecular interactions. Advanced techniques like Hirshfeld surface analysis are employed to quantify these interactions. Studies on piperidine derivatives have identified various non-classical hydrogen bonds, such as C—H⋯O, and other short contacts including O⋯H, C⋯H, and H⋯H interactions, as significant contributors to the stability of the crystal structure. nih.govmdpi.com
The crystallographic data from a selection of related piperidine derivatives are summarized below to provide a comparative overview of their structural parameters.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations (e.g., Density Functional Theory)
No dedicated studies reporting comprehensive DFT calculations for 1-Benzyl-3-oxopiperidine-4-carbonitrile were identified. Such calculations are fundamental for understanding the molecule's intrinsic properties.
Detailed reports on the geometry optimization of this compound, including bond lengths, bond angles, and dihedral angles of its most stable conformers, are not available. A full conformational analysis, which would identify the various chair, boat, and twist-boat conformations and their relative energies, has not been published.
Analyses of the electronic structure, including the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are not present in the current literature for this specific molecule. The HOMO-LUMO energy gap is a critical parameter for assessing chemical reactivity and stability. Furthermore, Molecular Electrostatic Potential (MEP) maps, which illustrate the charge distribution and are used to predict sites for electrophilic and nucleophilic attack, have not been published.
Reaction Mechanism Modeling and Transition State Analysis
Computational modeling of reaction mechanisms involving this compound, including the identification of transition states, intermediates, and the calculation of activation energies for its synthesis or subsequent reactions, is an area that remains to be explored in academic literature.
Molecular Dynamics Simulations
There is no evidence of molecular dynamics (MD) simulations being performed to study the conformational dynamics and flexibility of this compound in different environments, such as in various solvents or at different temperatures.
Structure-Reactivity Relationships from Computational Data
The establishment of quantitative structure-reactivity relationships (QSRR) based on computational data for this compound has not been documented. Such studies would require a systematic variation of the molecule's structure and the correlation of computed electronic or structural parameters with experimentally observed reactivity, a task that has not been undertaken in published research.
Strategic Applications in Complex Organic Synthesis
As a Building Block for Nitrogen-Containing Heterocycles
The 1-benzyl-3-oxopiperidine core is a foundational element for synthesizing a wide array of nitrogen-containing heterocycles. The strategic placement of the ketone at the 3-position and an electron-withdrawing group (like nitrile or ester) at the 4-position facilitates cyclocondensation reactions, leading to the formation of fused ring systems.
The 1-benzyl-3-oxopiperidine scaffold is a key precursor for the synthesis of pyrido[3,4-d]pyrimidines, a class of compounds recognized for their significant biological activities, including the selective inhibition of tyrosine kinases. The synthesis typically involves the condensation of a β-ketoester, such as Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate, with amidines or related nitrogen-containing reagents. This reaction constructs the pyrimidine ring onto the existing piperidine (B6355638) frame.
For instance, the condensation of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with morpholine-4-carboxamidine can be employed to produce 7-benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one. This intermediate can be further functionalized to create a variety of 4-amino-substituted pyrido[3,4-d]pyrimidines. The general synthetic utility of this approach allows for the creation of diverse derivatives with potential therapeutic applications.
Table 1: Example Synthesis of a Pyrido[3,4-d]pyrimidine Derivative
| Reactant 1 | Reactant 2 | Product |
| Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate | Morpholine-4-carboxamidine | 7-benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one |
The utility of the 1-benzyl-3-oxopiperidine scaffold extends beyond pyridopyrimidines to a broader range of polycyclic and heterocyclic systems. The ethyl ester analogue, Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride, has been explicitly used as a starting material in the synthesis of chromeno[3,4-c]pyridin-5-ones sigmaaldrich.com. These compounds have been investigated as potential selective human dopamine D4 receptor antagonists for use as antipsychotic agents sigmaaldrich.com.
Furthermore, the chemical principles that make this scaffold suitable for such syntheses can be applied more broadly. The piperidine-4-carbonitrile moiety, in general, is a valuable precursor for creating complex spiro heterocycles. For example, related compounds like 1-benzyl-2,6-diphenyl-4-(phenylamino)piperidine-4-carbonitrile can undergo reactions to form intricate 1,3,8-triazaspiro[4.5]decane systems nih.gov. This demonstrates the potential of the 1-benzyl-3-oxopiperidine-4-carbonitrile core to serve as a building block for diverse and complex polycyclic structures.
Role in the Total Synthesis of Natural Products and Analogues
While direct application of this compound in the total synthesis of natural products is not extensively documented, its structural analogue, N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride, serves as a crucial intermediate in the synthesis of complex, biologically active molecules. A notable example is its use in the preparation of the new-generation fluoroquinolone antibacterial drug, balofloxacin google.com. The synthesis of such complex therapeutic agents highlights the importance of the piperidine scaffold in providing a key structural component that is elaborated upon to achieve the final target molecule. The use of this building block in creating sophisticated synthetic compounds underscores its value in constructing molecules analogous in complexity to natural products.
Derivatization for Compound Library Synthesis
The 1-benzyl-3-oxopiperidine scaffold is an excellent template for the synthesis of compound libraries for drug discovery and screening purposes. Its utility stems from the presence of multiple reactive sites that allow for systematic structural modifications. The scaffold has been employed as a versatile building block for the synthesis of various receptor agonists and antagonists sigmaaldrich.com.
Key features that enable its use in library synthesis include:
N-Debenzylation: The benzyl (B1604629) group on the piperidine nitrogen can be removed, typically through catalytic hydrogenation. This unmasks a secondary amine, which serves as a key point for diversification by reacting it with a wide range of alkylating or acylating agents guidechem.com.
Carbonyl Group Reactivity: The ketone at the 3-position is a reactive handle for various transformations, including reduction to an alcohol or conversion into other functional groups, allowing for further structural variation guidechem.com.
C4-Substituent Reactivity: The carbonitrile or ester group at the 4-position can be hydrolyzed, reduced, or used in cyclization reactions to introduce further diversity into the molecular structure.
This ability to systematically modify the core structure at multiple positions makes this compound and its analogues highly valuable in medicinal chemistry for generating libraries of related compounds to explore structure-activity relationships (SAR) and identify novel therapeutic leads.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1-Benzyl-3-oxopiperidine-4-carbonitrile, and how can purity be optimized?
- Methodology :
- Core Synthesis : React 3-oxopiperidine-4-carbonitrile derivatives with benzyl halides (e.g., benzyl chloride) under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or THF. Monitor reaction progress via TLC or HPLC .
- Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) to isolate the product. Purity ≥95% is achievable with iterative solvent systems .
- Key Considerations : Avoid prolonged exposure to moisture, as nitrile groups may hydrolyze. Confirm purity via NMR (¹H/¹³C) and HPLC (retention time comparison with standards) .
Q. How should researchers characterize this compound’s structural and chemical properties?
- Analytical Techniques :
- Structural Confirmation : Use ¹H/¹³C NMR to verify the benzyl group (δ 7.2–7.4 ppm for aromatic protons) and piperidine ring protons (δ 2.5–3.5 ppm). IR spectroscopy can confirm the carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) groups .
- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular ion ([M+H]⁺) matches the theoretical mass (C₁₃H₁₄N₂O: 214.11 g/mol).
- Thermal Stability : DSC/TGA analysis (e.g., melting point ~170°C with decomposition ).
Q. What safety protocols are critical for handling this compound?
- PPE Requirements :
- Respiratory : NIOSH-approved respirators for fine powders to avoid inhalation .
- Gloves : Nitrile or neoprene gloves (test compatibility using ASTM F739 standards) .
- Eye Protection : Safety goggles with side shields; face shields for bulk handling .
- Emergency Measures : Flush eyes/skin with water for 15 minutes upon exposure. Avoid solvents that may enhance dermal absorption (e.g., DMSO) .
Advanced Research Questions
Q. How can reaction conditions be optimized for regioselective functionalization of the piperidine ring?
- Experimental Design :
- Catalytic Screening : Test Pd/C, CuI, or organocatalysts for cross-coupling reactions at the 4-position. Monitor regioselectivity via LC-MS .
- Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents to stabilize intermediates.
- Temperature Control : Lower temps (0–5°C) may favor kinetic products; higher temps (80–100°C) promote thermodynamic control .
Q. How should researchers address discrepancies in biological activity data across structural analogs?
- Data Analysis Framework :
- SAR Studies : Compare analogs (e.g., methyl/ethyl ester derivatives ) to identify critical substituents affecting activity (e.g., nitrile vs. carboxylate groups).
- Assay Validation : Use orthogonal assays (e.g., enzyme inhibition + cell viability) to rule out false positives. For HDAC inhibition studies, confirm via Western blot for acetylation markers .
- Impurity Profiling : LC-MS to detect trace byproducts (e.g., hydrolysis products) that may skew results .
Q. What strategies mitigate instability during long-term storage?
- Stability Testing :
- Conditions : Store under inert gas (Ar/N₂) at –20°C in amber vials. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .
- Stabilizers : Add antioxidants (e.g., BHT) if radical-mediated degradation is observed .
Q. How can computational modeling guide target identification for this compound?
- Methodology :
- Docking Studies : Use AutoDock Vina to predict binding to HDACs or kinases. Validate with MD simulations (GROMACS) to assess binding stability .
- Pharmacophore Mapping : Align with known inhibitors (e.g., SAHA for HDACs) to identify critical hydrogen-bonding motifs .
Q. What advanced techniques resolve conflicting spectral data (e.g., unexpected NMR shifts)?
- Troubleshooting :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
